
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monosodium salt, monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
An oxidation product, via XANTHINE OXIDASE, of oxypurines such as XANTHINE and HYPOXANTHINE. It is the final oxidation product of purine catabolism in humans and primates, whereas in most other mammals URATE OXIDASE further oxidizes it to ALLANTOIN.
Applications De Recherche Scientifique
Crystallographic Analysis and Molecular Structure
The compound, commonly known as uric acid dihydrate, has been extensively studied for its crystallographic properties. Parkin and Hope (1998) detailed the monoclinic pseudo-orthorhombic twinning and disorder in the crystal structure of pure laboratory-grown uric acid dihydrate, highlighting its unique hydrogen-bonded layers and epitaxy with its anhydrous counterpart (Parkin & Hope, 1998).
Metabolic Significance
Kumar and Gill (2018) emphasized the metabolic significance of uric acid as the end product of purine metabolism in RNA and DNA, existing primarily as the monosodium salt in plasma and highlighting its daily turnover in the human body (Kumar & Gill, 2018).
Complex Formation with Metals
Research has shown that purine-based compounds can form complexes with metals such as gold, as demonstrated by Savchenkov et al. (2020) in their study of gold(III) complexes with adenine or guanine nucleobases (Savchenkov et al., 2020). Similarly, Roitzsch and Lippert (2004) investigated a mixed-purine nucleobase complex, highlighting the hydrogen bonding properties and the formation of a mixed-purine square, which serves as a model for mixed-purine tetrad structures in nucleic acids (Roitzsch & Lippert, 2004).
Hydrogen Bonding and Molecular Interactions
Atria, Garland, and Baggio (2010) described the complex hydrogen-bonding schemes in structures involving 2,6-diaminopurine, showcasing the intricate network of interactions in molecular structures (Atria, Garland, & Baggio, 2010).
Electrochemical Studies
Goyal, Mittal, and Agarwal (1994) explored the electrochemical oxidation of uric acid, providing insights into the kinetics of decay of intermediates generated during the oxidation process, which is crucial for understanding the chemical behavior of purine compounds (Goyal, Mittal, & Agarwal, 1994).
Marine Natural Products
Qi et al. (2008) identified new purine derivatives from the South China Sea gorgonian Subergorgia suberosa, expanding the scope of purine studies to marine natural products (Qi, Zhang, Gao, & Li, 2008).
Propriétés
Numéro CAS |
59216-10-3 |
|---|---|
Formule moléculaire |
C5H5N4NaO4 |
Poids moléculaire |
208.11 g/mol |
Nom IUPAC |
sodium;3,9-dihydropurin-7-ide-2,6,8-trione;hydrate |
InChI |
InChI=1S/C5H4N4O3.Na.H2O/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;;/h(H4,6,7,8,9,10,11,12);;1H2/q;+1;/p-1 |
Clé InChI |
UCUGUQPGZNAZKD-UHFFFAOYSA-M |
SMILES |
C12=C(NC(=O)NC1=O)NC(=O)[N-]2.O.[Na+] |
SMILES canonique |
C12=C(NC(=O)NC1=O)NC(=O)[N-]2.O.[Na+] |
Autres numéros CAS |
59216-10-3 |
Synonymes |
2,6,8-Trihydroxypurine Acid Urate, Ammonium Acid Urate, Sodium Acid, Uric Ammonium Acid Urate Monohydrate, Monosodium Urate Monohydrate, Sodium Urate Monosodium Urate Monosodium Urate Monohydrate Potassium Urate Sodium Acid Urate Sodium Acid Urate Monohydrate Sodium Urate Sodium Urate Monohydrate Trioxopurine Urate Urate Monohydrate, Monosodium Urate Monohydrate, Sodium Urate, Ammonium Acid Urate, Monosodium Urate, Potassium Urate, Sodium Urate, Sodium Acid Uric Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





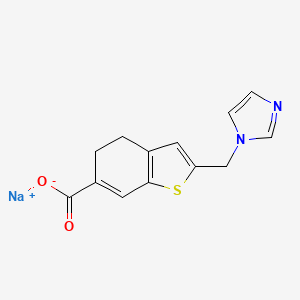
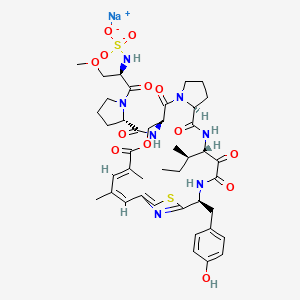




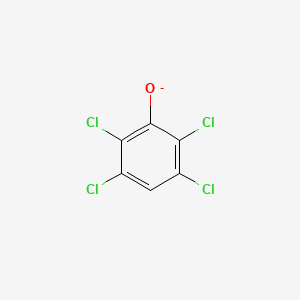

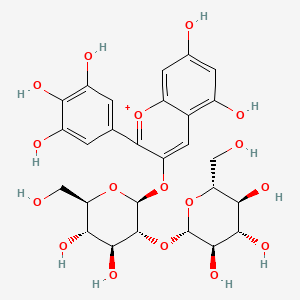
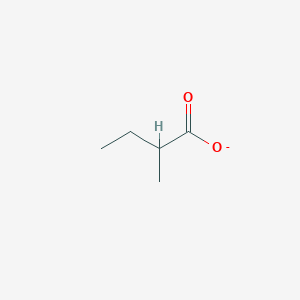
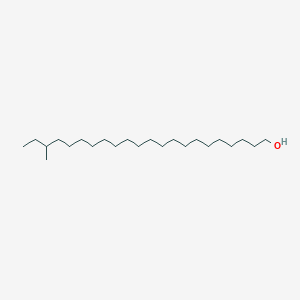
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyoxane-2-carboxylic acid](/img/structure/B1264706.png)